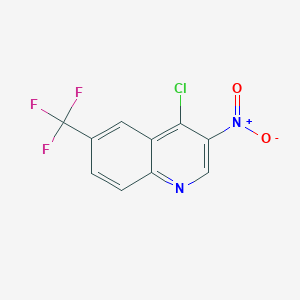

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline

Description

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline (CAS: 2088966-61-2) is a substituted quinoline derivative with the molecular formula C₁₀H₄ClF₃N₂O₂ and a molecular weight of 276.60 g/mol. Its structure features a chlorine atom at position 4, a nitro group (-NO₂) at position 3, and a trifluoromethyl (-CF₃) group at position 6 on the quinoline scaffold .

The electron-withdrawing nitro and trifluoromethyl groups influence its electronic properties, making it a candidate for pharmaceutical and agrochemical research, particularly in modulating receptor interactions or overcoming drug resistance .

Properties

Molecular Formula |

C10H4ClF3N2O2 |

|---|---|

Molecular Weight |

276.60 g/mol |

IUPAC Name |

4-chloro-3-nitro-6-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H4ClF3N2O2/c11-9-6-3-5(10(12,13)14)1-2-7(6)15-4-8(9)16(17)18/h1-4H |

InChI Key |

VGBZFVFWNNCTHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Functional Group Considerations

- Starting Material : Substituted anilines bearing trifluoromethyl and nitro groups, such as o-trifluoromethylaniline derivatives.

- Intermediate : β-(o-trifluoromethylanilino)-propanoic acid or its functional derivatives (acid chloride, anhydride, or esters).

- Functional Groups : The nitro group at the 3-position and trifluoromethyl at the 6-position require careful control to avoid reduction or side reactions during chlorination.

Stepwise Synthesis

| Step | Description | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Preparation of β-(o-trifluoromethylanilino)-propanoic acid | o-Trifluoromethylaniline, propanoic acid derivatives | Known literature methods (e.g., French Pat. No. 1,514,280) | Moderate to high | Precursor for quinoline ring formation |

| 2 | Chlorination and ring closure to 4-chloroquinoline | Phosphorus oxychloride, iodine (oxidant) | 0–5 °C to 95 °C, 30 min heating | ~80% (for related 8-trifluoromethyl derivative) | Avoids formation of unstable 4-oxo tetrahydroquinolines |

| 3 | Introduction of nitro group (if not present initially) | Nitration reagents (e.g., HNO3/H2SO4) | Controlled temperature nitration | Variable | Preferably done on intermediate quinoline to ensure regioselectivity |

Reaction Mechanism Insights

- The chlorination step involves electrophilic substitution at the 4-position of the quinoline ring facilitated by the chlorinating agent.

- The presence of iodine or other oxidants prevents reduction side reactions and stabilizes the quinoline ring formation.

- The trifluoromethyl group (CF3) at the 6-position is electron-withdrawing, influencing regioselectivity and reaction rates.

Summary of Key Preparation Data

| Parameter | Details |

|---|---|

| Chlorinating Agents | Phosphorus oxychloride (preferred), phosphorus pentachloride, thionyl chloride |

| Oxidation Agents | Iodine (preferred), ferric chloride, cupric chloride, atmospheric oxygen |

| Temperature | 0–5 °C initial mixing; heating to 93–95 °C for chlorination |

| Reaction Time | 30 minutes at elevated temperature; additional time for work-up |

| Yield | Up to 80% for 4-chloro-8-trifluoromethylquinoline (analogous compound) |

| Purification | Crystallization from methanol; flash chromatography for intermediates |

| Notes | Avoids formation of unstable 4-oxo tetrahydroquinoline byproducts |

Research Discoveries and Perspectives

- The patented process from US4277607A demonstrates a superior, shorter synthetic route (2 steps) to 4-chloroquinolines with trifluoromethyl substituents compared to older methods requiring 5 steps with lower yields.

- The use of iodine as an oxidant in combination with phosphorus oxychloride is critical for high yield and purity.

- Nanocatalyst-based green protocols are emerging as efficient alternatives for quinoline synthesis, offering sustainability and catalyst reusability.

- The electron-withdrawing trifluoromethyl group enhances the stability and reactivity of intermediates, facilitating selective chlorination and nitration steps.

- Future research may focus on integrating nanocatalysis with classical chlorination to optimize the synthesis of highly functionalized quinolines like 4-chloro-3-nitro-6-(trifluoromethyl)quinoline.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights :

- Nitro Groups : Nitro substituents at position 3 (as in the target compound) enhance receptor binding compared to nitro at positions 5 or 6, which reduce activity .

- Trifluoromethyl Groups : CF₃ at position 6 increases hydrophobicity and improves ligand-receptor interactions, as seen in compound 16 (pIC₅₀: -6.5 ± 0.1, IC₅₀: 0.34 μM) . Moving CF₃ to position 8 (CAS 23779-97-7) diminishes potency due to altered spatial interactions .

Physicochemical and Commercial Properties

- Solubility and Stability: The nitro group at position 3 in the target compound may reduce solubility compared to non-nitro analogs (e.g., CAS 49713-56-6) but enhances stability in acidic conditions .

- Synthetic Accessibility: The target compound requires multi-step synthesis, whereas 4-Chloro-6-(trifluoromethyl)quinoline (CAS 49713-56-6) is commercially available via one-pot strategies .

Q & A

Q. What green chemistry approaches can be applied to its synthesis?

- Answer :

- Solvent-Free Reactions : Mechanochemical grinding for quinoline core formation.

- Catalytic Methods : Use BiCl₃ for eco-friendly chlorination.

- Example : Ultrasound-assisted synthesis reduced reaction time by 40% for a related trifluoromethylquinoline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.